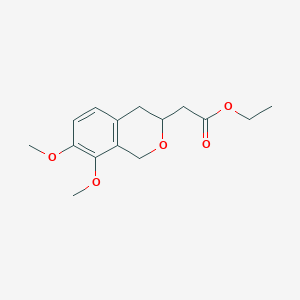
Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound is characterized by the presence of an ethyl ester group attached to a benzopyran ring system, which is further substituted with methoxy groups at the 7 and 8 positions.
Métodos De Preparación
The synthesis of Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate typically involves the reaction of 7,8-dimethoxy-3,4-dihydro-2H-1-benzopyran with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Aplicaciones Científicas De Investigación
Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Mecanismo De Acción
The mechanism of action of Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and benzopyran ring system allow it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit oxidative stress by scavenging free radicals or modulate inflammatory pathways by inhibiting key enzymes .
Comparación Con Compuestos Similares
Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate can be compared with other benzopyran derivatives such as:
6,7-Dimethoxy-3,4-dihydroisoquinoline: Similar in structure but with an isoquinoline ring instead of a benzopyran ring.
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Contains a hydroxy group and a methyl group, differing in substitution pattern.
2H-1-Benzopyran, 3,4-dihydro-: A simpler benzopyran derivative without the methoxy and ethyl ester groups
These comparisons highlight the unique structural features and potential biological activities of this compound.
Propiedades
Número CAS |
917974-88-0 |
|---|---|
Fórmula molecular |
C15H20O5 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
ethyl 2-(7,8-dimethoxy-3,4-dihydro-1H-isochromen-3-yl)acetate |
InChI |
InChI=1S/C15H20O5/c1-4-19-14(16)8-11-7-10-5-6-13(17-2)15(18-3)12(10)9-20-11/h5-6,11H,4,7-9H2,1-3H3 |
Clave InChI |
SYYOREKZWIEAET-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CC2=C(CO1)C(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


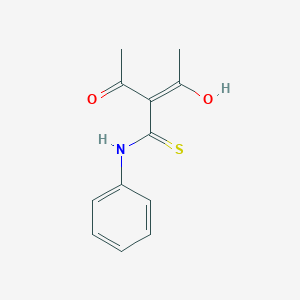
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176512.png)

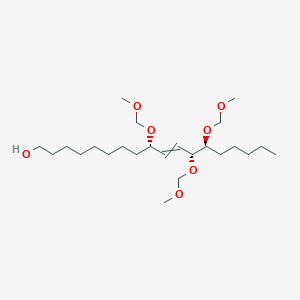

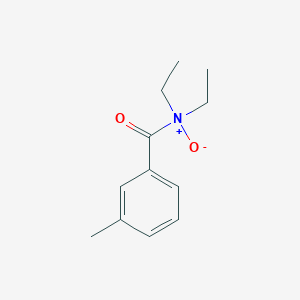
![5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B14176541.png)
![{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B14176543.png)
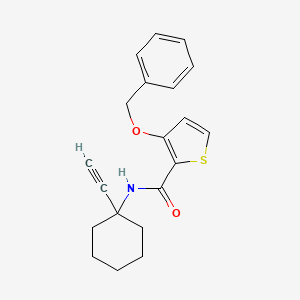

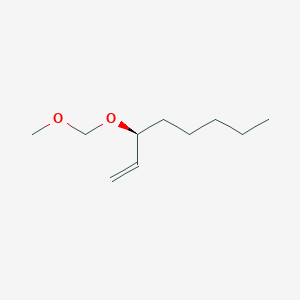

![5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)
![2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione](/img/structure/B14176581.png)
